molecular formula C20H22N2S2 B2957499 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene CAS No. 1287153-14-3

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene

Cat. No.: B2957499
CAS No.: 1287153-14-3
M. Wt: 354.53
InChI Key: AOUDFRQLCAHIRA-UHFFFAOYSA-N
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Description

This compound is a 1,4-diaza-spiro[4.5]deca-1,3-diene derivative featuring a spirocyclic framework with two heterocyclic rings: a 4-membered ring containing two nitrogen atoms (1,4-diaza) and a 5-membered deca-1,3-diene system. The substituents at positions 2 and 3 are critical to its chemical behavior:

  • Position 2: A 4-methyl-benzylsulfanyl group, introducing sulfur-based electron-withdrawing and steric effects.
  • Position 3: A thiophen-2-yl moiety, contributing π-conjugation and aromaticity.

The spiro architecture imposes unique conformational constraints, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S2/c1-15-7-9-16(10-8-15)14-24-19-18(17-6-5-13-23-17)21-20(22-19)11-3-2-4-12-20/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUDFRQLCAHIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene typically involves multiple steps. One common method starts with the preparation of the thiophene derivative, followed by the introduction of the diaza-spiro moiety through a series of cyclization reactions. The key steps often include:

    Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.

    Introduction of the diaza-spiro moiety: This involves the reaction of the thiophene derivative with a suitable diaza compound under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural analogs and their distinctions:

Compound Name Molecular Formula Substituents (Positions 2/3) Key Features References
2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene C₂₁H₂₁N₂S₂ 4-Methyl-benzylsulfanyl / Thiophen-2-yl Sulfur-rich; potential for π-π stacking and redox activity
2,3-Diphenyl-1,4-diaza-spiro[4.5]deca-1,3-diene (CID 407360) C₂₀H₂₀N₂ Phenyl / Phenyl Lacks sulfur; planar aromatic groups enhance crystallinity
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diaza-spiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide C₂₃H₂₄FN₃O₄S 4-Fluorobenzyl / 2-Methyl-benzenesulfonamide Incorporates sulfonamide; fluorinated groups improve metabolic stability
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one C₁₉H₁₃N₃OS₂ Thiophen-2-yl / Benzoimidazotriazolyl Non-spiro; fused heterocycles with dual thiophene motifs
Key Observations:
  • Steric Hindrance : The 4-methyl-benzylsulfanyl group introduces greater steric bulk than smaller substituents (e.g., methyl or halogens), which may reduce packing efficiency in crystalline phases .
  • Biological Relevance : Sulfonamide- and fluorobenzyl-containing analogs (e.g., ) demonstrate improved pharmacokinetic profiles, suggesting that the target compound’s sulfanyl group could be optimized for drug-like properties .

Physicochemical and Conformational Properties

  • Ring Puckering : The spiro[4.5] system adopts a puckered conformation to minimize strain, as described by Cremer-Pople coordinates (). The 5-membered ring in the target compound likely exhibits a twist-boat conformation , whereas phenyl-substituted analogs (CID 407360) may favor planar arrangements due to reduced steric demand .

Biological Activity

The compound 2-(4-Methyl-benzylsulfanyl)-3-thiophen-2-yl-1,4-diaza-spiro[4.5]deca-1,3-diene is a member of the spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex spiro structure that contributes to its unique biological properties. Its chemical formula is C14H16N2S2C_{14}H_{16}N_2S_2, with a molecular weight of approximately 288.42 g/mol. The presence of thiophene and diaza groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Some studies indicate that these compounds may inhibit inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to their pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies :
    • A study published in Pharmaceutical Chemistry Journal highlighted the antimicrobial efficacy of thiophene-based spiro compounds against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • Research conducted by Zhang et al. (2021) demonstrated that derivatives of spiro[4.5]diene exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
  • Anti-inflammatory Effects :
    • A recent investigation into the anti-inflammatory properties of similar compounds found significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating conditions like arthritis .

Data Summary Table

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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